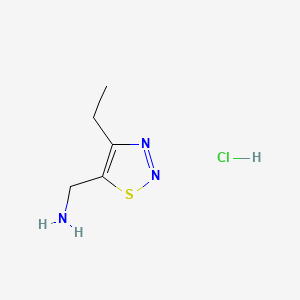
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9N3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride typically involves the reaction of 4-ethyl-1,2,3-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: None required
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactants: 4-ethyl-1,2,3-thiadiazole and methanamine
Solvent: Industrial-grade ethanol or methanol
Reaction Vessel: Stainless steel reactors
Purification: Crystallization or recrystallization from ethanol or methanol
化学反应分析
Types of Reactions: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols or secondary amines
Substitution: Various substituted thiadiazole derivatives
科学研究应用
1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can:
Bind to enzymes: Inhibit or activate enzyme activity.
Interact with DNA/RNA: Affect gene expression and protein synthesis.
Modulate cellular pathways: Influence signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride
Comparison: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the thiadiazole ring, which can influence its chemical reactivity and biological activity. Compared to its isopropyl and dimethyl counterparts, the ethyl group may provide different steric and electronic effects, leading to variations in its interaction with biological targets and its overall efficacy in various applications .
属性
分子式 |
C5H10ClN3S |
|---|---|
分子量 |
179.67 g/mol |
IUPAC 名称 |
(4-ethylthiadiazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c1-2-4-5(3-6)9-8-7-4;/h2-3,6H2,1H3;1H |
InChI 键 |
OIOWEZTUIVOCMY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SN=N1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


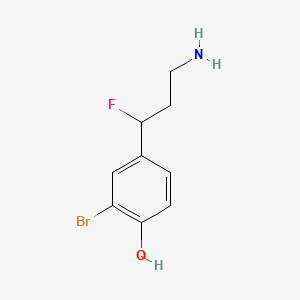
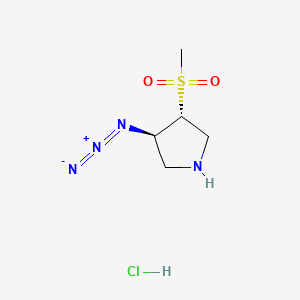
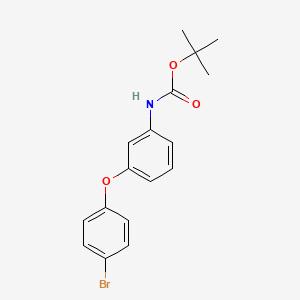
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
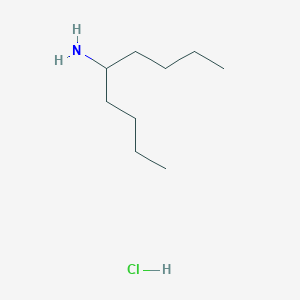
![4-Chloro-1-(2-(methylsulfonyl)ethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13494628.png)


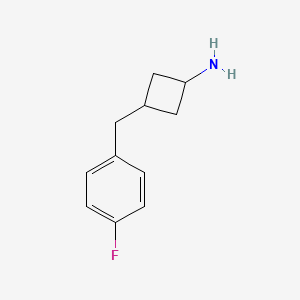
![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
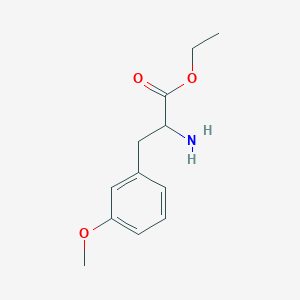
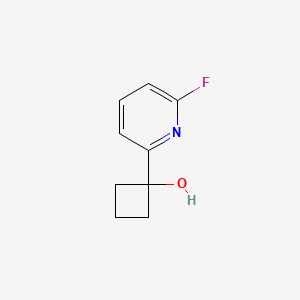
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
